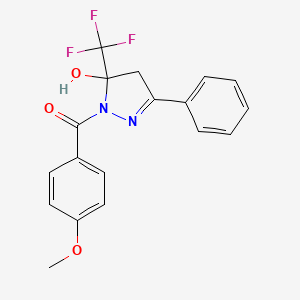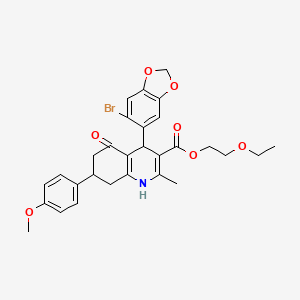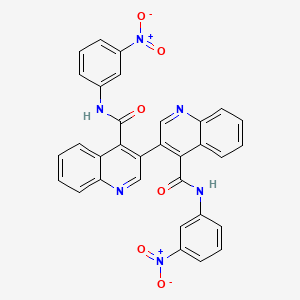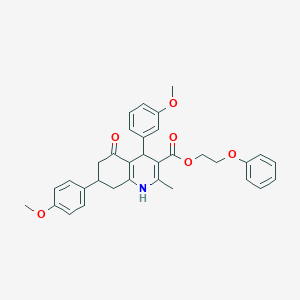![molecular formula C20H32N2O2 B5185616 N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide, also known as MPWB, is a chemical compound that has gained attention for its potential as a therapeutic agent. MPWB belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties. In
作用機序
The exact mechanism of action of N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to increase the levels of these neurotransmitters in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters in the brain, as mentioned above. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to decrease the levels of certain inflammatory cytokines, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide in lab experiments is its high potency and selectivity for certain neurotransmitter systems. This allows researchers to study the effects of this compound on specific pathways in the brain, which can provide valuable insights into the mechanisms of action of the compound. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a relatively safe compound to work with.
One limitation of using this compound in lab experiments is its limited availability and high cost. This compound is not commercially available, and must be synthesized in the lab using the method described above. This can be time-consuming and expensive, which may limit the number of studies that can be conducted using this compound.
将来の方向性
There are several future directions for research on N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions.
Another area of interest is the potential of this compound as a treatment for other psychiatric disorders, such as bipolar disorder and schizophrenia. Preliminary studies have shown promising results in animal models, but further studies are needed to determine the efficacy and safety of this compound in humans.
Finally, future studies could focus on the mechanisms of action of this compound, particularly its effects on specific neurotransmitter systems and signaling pathways in the brain. This could provide valuable insights into the potential therapeutic applications of this compound, as well as its limitations and potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound with potential as a therapeutic agent for a variety of conditions, including anxiety, depression, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, as well as having antioxidant and anti-inflammatory properties. While there are limitations to using this compound in lab experiments, its high potency and selectivity make it a valuable tool for studying the effects of specific neurotransmitter systems in the brain. Further research is needed to determine the optimal applications of this compound, as well as its potential limitations and side effects.
合成法
The synthesis of N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide involves the reaction of 4-methoxyphenylacetic acid with 1-bromo-2-(methylamino)ethane, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with N-methylbutanoyl chloride to yield this compound. This synthesis method has been optimized for high yield and purity, and has been used in various studies to obtain this compound for research purposes.
科学的研究の応用
N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide has been studied for its potential as a therapeutic agent, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential alternative to currently available medications. Additionally, this compound has been studied for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-4-5-20(23)21(2)16-18-11-14-22(15-12-18)13-10-17-6-8-19(24-3)9-7-17/h6-9,18H,4-5,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCDZXKWGAUFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)CC1CCN(CC1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)
![4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)

![2-(4-bromophenyl)-3-[4-(4-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5185609.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185637.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5185638.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5185646.png)